Tomivosertib hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tomivosertib, also known as eFT508 is a MNK1/2 inhibitor. Tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling.
科学研究应用
Acute Myeloid Leukemia (AML) Treatment
Tomivosertib hydrochloride has shown potential in treating acute myeloid leukemia (AML). It effectively blocks eIF4E phosphorylation in AML cells, correlating with the suppression of cellular viability and leukemic progenitor colony formation. Notably, when combined with Venetoclax, Tomivosertib demonstrates synergistic anti-leukemic responses in AML cell lines (Suárez et al., 2021).
Enhancing CAR T Cell Activity
Research indicates that Tomivosertib can significantly increase T cell memory populations in both primary murine and human T cells. It has been shown to bias T cell differentiation towards a TCM population without adversely affecting T cell proliferation, interferon-γ production, or cytotoxic function. This property makes it a promising candidate for enhancing CAR T cell activity, particularly in treatments targeting hematopoietic malignancies like leukemia and non-Hodgkin’s lymphoma (Goel et al., 2019).
Glioblastoma Treatment
In glioblastoma, Tomivosertib has been found to inhibit growth and induce apoptosis in various glioblastoma cell lines. It disrupts endothelial cell capillary network formation and survival in glioblastoma. The drug acts by suppressing MNK-dependent eIF4E phosphorylation and activation, making it a potentially effective addition to glioblastoma treatment strategies, particularly in overcoming chemo-resistance (Zhang, Zhao, & Xu, 2023).
Gastric Cancer Chemotherapy Sensitization
Tomivosertib has been shown to sensitize gastric cancer to chemotherapy. It preferentially sensitizes these cancers to chemotherapy by suppressing MNK-eIF4E-β-catenin, exhibiting higher efficacy than other MNK inhibitors. This finding provides a preclinical basis for initiating clinical trials using Tomivosertib in combination with chemotherapy for gastric cancer (Yang et al., 2022).
Colorectal Cancer Treatment
A study on Tomivosertib in combination with avelumab, a checkpoint inhibitor antibody, for treating colorectal cancer showed promising results. The combination was found to have an acceptable safety profile with signs of activity, suggesting the potential of Tomivosertib in treating microsatellite stable colorectal cancer (Hubbard et al., 2019).
属性
CAS 编号 |
1849590-02-8 |
---|---|
产品名称 |
Tomivosertib hydrochloride |
分子式 |
C17H21ClN6O2 |
分子量 |
376.845 |
IUPAC 名称 |
6'-((6-aminopyrimidin-4-yl)amino)-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione hydrochloride |
InChI |
InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H |
InChI 键 |
WBGPPUUXCGKTSC-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。